molecular formula C20H12F3NO4S B2517233 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 384374-42-9

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2517233
CAS No.: 384374-42-9
M. Wt: 419.37
InChI Key: MKJYVWLIVCGHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS RN: 384361-23-3) is a chromenone derivative featuring a benzothiazole moiety and multiple functional groups. The compound’s core structure is a 4H-chromen-4-one (chromone) ring system, substituted at positions 2, 3, 7, and 8. Key substituents include:

  • Position 2: Trifluoromethyl (CF₃), an electron-withdrawing group enhancing metabolic stability and lipophilicity.
  • Position 3: Benzo[d]thiazol-2-yl, a heterocyclic aromatic system associated with diverse bioactivities.
  • Position 7: Acetate ester (OAc), which may act as a prodrug moiety, susceptible to hydrolysis in vivo.
  • Position 8: Methyl (CH₃), contributing steric and electronic effects.

The compound is identified by multiple synonyms, including "Acétate de 3-(1,3-benzothiazol-2-yl)-8-méthyl-4-oxo-4H-chromén-7-yle" (French) and "4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-benzothiazolyl)-8-methyl" (IUPAC) .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3NO4S/c1-9-13(27-10(2)25)8-7-11-16(26)15(18(20(21,22)23)28-17(9)11)19-24-12-5-3-4-6-14(12)29-19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJYVWLIVCGHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a derivative of coumarin and benzothiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F3N1O3S1C_{18}H_{14}F_3N_1O_3S_1 with a molecular weight of approximately 393.37 g/mol. The structure consists of a coumarin core linked to a benzothiazole moiety, which enhances its biological activity.

1. Acetylcholinesterase Inhibition

Research indicates that derivatives containing a coumarin core, such as the compound , exhibit significant inhibitory activity against acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help to increase acetylcholine levels in the brain.

  • In vitro Studies : In a study evaluating various coumarin derivatives, compounds similar to this compound showed IC50 values ranging from 2.7 µM to 10 µM against AChE, indicating strong potential for therapeutic use in cognitive disorders .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzothiazole derivatives possess notable antibacterial and antifungal activities.

  • Antibacterial Studies : The compound demonstrated effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported around 15 µg/mL .
  • Antifungal Activity : In antifungal assays, derivatives exhibited significant activity against fungi such as Candida albicans and Aspergillus niger, with some compounds showing MIC values as low as 30 µg/mL .

The biological activity of the compound can be attributed to its ability to interact with specific enzymes and receptors:

  • AChE Binding : Molecular docking studies suggest that the compound binds effectively to the active site of AChE, stabilizing the enzyme-inhibitor complex and preventing acetylcholine breakdown .
  • Antimicrobial Mechanism : For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for microbial growth .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Alzheimer's Disease Model : In animal models for Alzheimer's disease, compounds with similar structures have been shown to improve cognitive function significantly when administered over a period of time .
  • Infection Treatment : Clinical trials involving benzothiazole derivatives have reported positive outcomes in treating infections resistant to conventional antibiotics, showcasing their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous heterocyclic derivatives (listed in ), emphasizing core systems, substituents, and inferred properties.

Table 1: Structural Comparison of Chromenone and Related Compounds

Compound Name (CAS RN) Core Structure Key Substituents Potential Implications
Target Compound (384361-23-3) 4H-chromen-4-one CF₃ (C-2), benzo[d]thiazol-2-yl (C-3), OAc (C-7), CH₃ (C-8) Enhanced stability (CF₃), prodrug potential (OAc), bioactive benzothiazole moiety
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one (1821457-35-5) 2H-chromen-2-one (coumarin) Dimethylamino acryloyl, ethyl (C-4), hydroxy (C-7), CH₃ (C-8) Polar acryloyl group may influence solubility; hydroxy group enhances H-bonding
2-[(5-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]-N-phenylacetamide (929972-74-7) 4H-chromen-4-one Phenyl (C-2), phenoxy acetamide (C-7) Amide group improves stability; phenyl enhances π-π interactions
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide (929973-28-4) Quinoline-4-one Cyclopropyl, difluoro, methoxy (C-8), trimethoxyphenyl carboxamide Fluorine atoms increase bioavailability; trimethoxyphenyl may enhance receptor binding
5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide (942852-91-7) Pyrimidinecarboxamide Bromo (C-5), fluorophenylmethylthio, methylthiadiazolyl Thioether and bromo groups may modulate electrophilic reactivity

Key Observations

Core Diversity: The target compound shares a chromenone core with 929972-74-7 but differs in substituent patterns.

Functional Group Variations :

  • Trifluoromethyl (CF₃) : Unique to the target compound among the listed analogs, CF₃ may enhance metabolic stability and membrane permeability compared to methyl or ethyl groups .
  • Acetate vs. Amide/Ester : The acetate group in the target compound contrasts with amides (e.g., 929972-74-7) or thioethers (e.g., 942852-91-7), affecting hydrolysis rates and bioavailability.

Benzothiazole vs.

Hydrogen Bonding and Solubility :

  • Compounds with hydroxy or amide groups (e.g., 1821457-35-5, 929972-74-7) may exhibit stronger hydrogen bonding, improving aqueous solubility compared to the target compound’s ester-dominated substituents .

Q & A

Q. What synthetic methodologies are optimal for synthesizing 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, benzo[d]thiazole derivatives can be synthesized via refluxing substituted benzaldehydes with 2-aminothiazol-4(5H)-one in acetic acid (Method a, similar to Scheme 2 in ). Chromene core formation may require a Claisen-Schmidt condensation or Michael addition under acidic conditions, as seen in analogous chromene derivatives . Key considerations include optimizing reaction time (3–5 hours for intermediates) and solvent selection (e.g., acetic acid for cyclization). Purity can be enhanced using recrystallization or column chromatography.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Confirm substitution patterns (e.g., trifluoromethyl at C2, benzo[d]thiazole at C3) via 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related chromene sulfonates ().
  • Mass spectrometry : Verify molecular weight and fragmentation patterns.
    Cross-referencing with computational simulations (e.g., density functional theory for bond angles) enhances reliability .

Q. What preliminary assays are recommended to assess biological activity?

Methodological Answer: Prioritize in vitro assays to evaluate antimicrobial or anticancer potential:

  • Antimicrobial : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, comparing inhibition zones to standard drugs (e.g., ciprofloxacin).
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis induction .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) and molecular docking:

  • Reactivity prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
  • Docking studies : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity or kinases in cancer pathways). Tools like AutoDock Vina can prioritize derivatives with stronger binding affinities.
  • ICReDD framework : Integrate experimental data with computational predictions to refine reaction pathways and reduce trial-and-error approaches () .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Adopt systematic validation protocols:

  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, incubation time).
  • Dose-response curves : Use non-linear regression to calculate Hill slopes and confirm potency trends.
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (western blot) to identify off-target effects or pathway crosstalk.
    For example, discrepancies in anticancer activity may arise from variations in cell membrane permeability, which can be addressed via logP optimization or prodrug strategies .

Q. What experimental design strategies minimize variability in synthetic yield and purity?

Methodological Answer: Apply statistical design of experiments (DoE):

  • Factorial design : Test variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For instance, acetic acid volume significantly impacts cyclization efficiency ().
  • Response surface methodology : Optimize interdependent parameters (e.g., reflux time vs. reactant stoichiometry).
  • Quality-by-Design (QbD) : Use PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress in real time .

Q. How can reaction mechanisms be elucidated for key steps in the synthesis?

Methodological Answer: Combine kinetic studies and isotopic labeling:

  • Kinetic profiling : Quench reactions at intervals and analyze intermediates via LC-MS.
  • Isotopic tracing : Use 18O^{18}\text{O}-labeled acetic acid to confirm esterification pathways.
  • Computational studies : Perform transition-state analysis (e.g., IRC calculations) to map energy barriers for cyclization steps. Cross-validate with experimental data, as seen in analogous chromene syntheses () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.